(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a furan ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the p-tolyl group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the acrylamide moiety: The acrylamide moiety can be formed by reacting an appropriate acrylonitrile derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the cyano group results in the formation of primary amines.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The cyano group and the furan ring play crucial roles in binding to the active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-phenyl)furan-2-yl)acrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(m-tolyl)furan-2-yl)acrylamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(o-tolyl)furan-2-yl)acrylamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the combination of the cyano group and the furan ring provides a versatile scaffold for further chemical modifications, making it a valuable compound for drug development and materials science research.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-3-5-16(6-4-15)21-12-11-20(27-21)13-17(14-23)22(25)24-18-7-9-19(26-2)10-8-18/h3-13H,1-2H3,(H,24,25)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSOCZDFZSGCK-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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